Cas no 2228340-37-0 (2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine)

2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
- EN300-1816051
- 2228340-37-0
-
- インチ: 1S/C15H21N/c1-15(2)13(14(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9,13-14H,3-4,6,8,16H2,1-2H3
- InChIKey: CGHQNNDYIPMVGJ-UHFFFAOYSA-N
- SMILES: NC1C(C2=CC=CC3CCCCC2=3)C1(C)C
計算された属性
- 精确分子量: 215.167399674g/mol
- 同位素质量: 215.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 26Ų
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816051-0.25g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1816051-0.1g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1816051-5.0g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1816051-5g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1816051-0.5g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1816051-10g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1816051-0.05g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1816051-10.0g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1816051-2.5g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1816051-1.0g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 1g |
$1414.0 | 2023-05-26 |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amineに関する追加情報
Introduction to CAS No 2228340-37-0: 2,2-Dimethyl-3-(5,6,7,8-Tetrahydronaphthalen-1-yl)cyclopropan-1-Amine
The compound with CAS No 2228340-37-0, commonly referred to as 2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug discovery and material science. The molecule's structure features a cyclopropane ring substituted with a dimethyl group and a tetrahydronaphthalene moiety, which contributes to its intriguing chemical properties.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to form stable three-membered rings that can interact with biological targets in unique ways. The presence of the tetrahydronaphthalene group further enhances the molecule's versatility, making it a promising candidate for various chemical reactions and biological assays.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated an efficient method for synthesizing this compound using a palladium-catalyzed coupling reaction, which significantly improved the reaction efficiency compared to traditional methods.
In terms of applications, 2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine has shown potential as a building block for constructing bioactive molecules. Its cyclopropane ring provides rigidity to the molecule, which can be advantageous in drug design by enhancing molecular stability and target binding affinity. Additionally, the tetrahydronaphthalene moiety contributes to the molecule's lipophilicity, making it suitable for applications in both pharmaceuticals and agrochemicals.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties and reactivity of this compound. For example, density functional theory (DFT) calculations have been employed to study the molecule's frontier molecular orbitals and predict its reactivity towards various electrophiles and nucleophiles. These insights are crucial for designing efficient synthetic routes and understanding its behavior in different chemical environments.
The structural uniqueness of this compound also makes it an interesting subject for studying stereochemical outcomes in organic reactions. The cyclopropane ring can act as a chiral center or influence the stereochemistry of adjacent groups during reactions. This aspect has been explored in several studies focusing on asymmetric synthesis and enantioselective catalysis.
In conclusion, CAS No 2228340-37-0 represents a significant advancement in organic chemistry with its complex structure and diverse potential applications. As research continues to uncover new insights into its properties and reactivity, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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